N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
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Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of pyrazole and chromeno-pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring, followed by further functionalization to introduce the chromeno-pyrazole moiety . The reaction conditions often require the use of catalysts such as iodine and solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iodine, palladium on carbon.
Solvents: Ethanol, acetic acid, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: Exhibiting antiviral, anticancer, and anti-inflammatory activities.
Thiophene derivatives: Used in medicinal chemistry for their anti-inflammatory and antimicrobial properties.
Uniqueness
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is unique due to its combination of pyrazole and chromeno-pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential therapeutic benefits that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-10(2)24-12(4)16(11(3)23-24)20-19(25)18-14-9-26-15-8-6-5-7-13(15)17(14)21-22-18/h5-8,10H,9H2,1-4H3,(H,20,25)(H,21,22) |
InChI Key |
KNGNFFRXMMNWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=C3COC4=CC=CC=C4C3=NN2 |
Origin of Product |
United States |
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